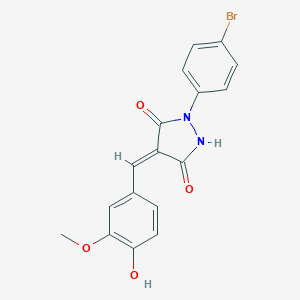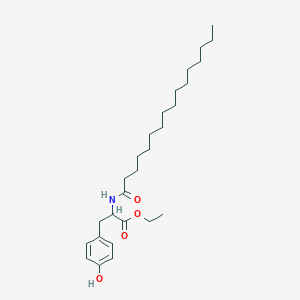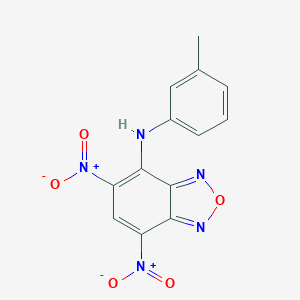
6-bromo-5-methyl-1H-indole-2,3-dione
描述
6-溴-5-甲基-1H-吲哚-2,3-二酮是一种化学化合物,分子式为C9H6BrNO2。它是吲哚的衍生物,吲哚是一种重要的杂环体系,存在于许多天然产物和药物中。 吲哚衍生物以其多样的生物活性而闻名,在药物化学领域中得到广泛应用 .
作用机制
6-溴-5-甲基-1H-吲哚-2,3-二酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与各种酶和受体结合,调节它们的活性。 这种相互作用会导致细胞过程发生变化,例如抑制癌细胞增殖或诱导癌细胞凋亡 .
生化分析
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the indole derivative and the biomolecules it interacts with .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
6-溴-5-甲基-1H-吲哚-2,3-二酮的合成通常涉及5-甲基-1H-吲哚-2,3-二酮的溴化。 一种常用的方法是使5-甲基-1H-吲哚-2,3-二酮与溴在合适的溶剂(如乙酸)中反应 。反应通常在室温下进行,并以良好的效率产生成所需的产物。
工业生产方法
6-溴-5-甲基-1H-吲哚-2,3-二酮的工业生产方法与实验室合成相似,但已按比例放大以满足商业需求。该过程涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。 溴化反应经过仔细控制,以最大程度地减少副产物并确保质量一致性 .
化学反应分析
反应类型
6-溴-5-甲基-1H-吲哚-2,3-二酮会发生各种化学反应,包括:
氧化: 该化合物可被氧化,根据所用氧化剂的不同,会形成不同的产物。
还原: 还原反应可以将该化合物转化为不同的还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 胺类和硫醇类等亲核试剂可用于取代反应.
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化会导致各种氧化衍生物的形成,而取代反应会产生各种取代的吲哚衍生物 .
科学研究应用
6-溴-5-甲基-1H-吲哚-2,3-二酮有若干科学研究应用,包括:
化学: 它被用作合成更复杂吲哚衍生物的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究,以探索其作为各种疾病的治疗剂的潜力。
相似化合物的比较
类似化合物
5-溴吲哚: 另一种具有相似化学性质的溴化吲哚衍生物。
6-溴-1H-吲哚-2,3-二酮: 一种与之密切相关的化合物,结构相似,但取代模式不同。
5-氟异靛蓝: 一种具有独特生物活性的氟化衍生物.
独特性
6-溴-5-甲基-1H-吲哚-2,3-二酮的独特性在于其特定的取代模式,这赋予了它独特的化学和生物特性。
属性
IUPAC Name |
6-bromo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZFCBOXZKQQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306325-13-3 | |
| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are SK channels, and why are they important drug targets?
A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.
Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?
A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if this compound is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400173.png)
![3,5-dimethyl-N-[(E)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B400175.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)


![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400181.png)

![(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B400184.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]benzamide](/img/structure/B400186.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B400190.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B400191.png)
![N-[4-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]acetamide](/img/structure/B400192.png)


